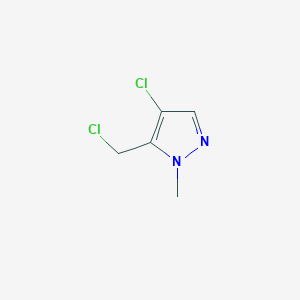

4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole

Description

4-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazole (C₆H₇Cl₂N₂) is a substituted pyrazole derivative characterized by a chlorine atom at position 4, a chloromethyl group at position 5, and a methyl group at the N-1 position of the pyrazole ring. This compound is part of a broader class of halogenated pyrazoles, which are widely studied for their reactivity and applications in pharmaceuticals, agrochemicals, and materials science. Its structure provides dual reactive sites: the chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution, while the chlorine at position 4 contributes to electronic effects that influence regioselectivity in further derivatization .

Properties

IUPAC Name |

4-chloro-5-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGZOCWLUXFNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129308-95-8 | |

| Record name | 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various drugs, suggesting potential biological activity.

Biological Activity

4-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals and agrochemicals, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloromethyl substituent at the 5-position and a methyl group at the 1-position. The presence of chlorine and chloromethyl groups significantly enhances its reactivity, allowing it to engage with various biological targets.

Chemical Structure:

- Molecular Formula: C5H6Cl2N2

- Molecular Weight: 179.02 g/mol

The biological activity of 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activities, which may result in various pharmacological effects including anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The chloromethyl group allows for interactions that can disrupt bacterial DNA synthesis, leading to cell death. In studies, derivatives of pyrazoles have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .

Anti-inflammatory Effects

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs, suggesting that this compound could be a candidate for further development in treating inflammatory conditions .

Synthesis

The synthesis of 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole typically involves chloromethylation reactions of 1-methylpyrazole using chloromethylating agents. A common method includes:

- Starting Material: 1-Methylpyrazole

- Reagents: Chloromethylating agents (e.g., paraformaldehyde and hydrochloric acid)

- Reaction Conditions: Typically performed under controlled temperatures to ensure high yield.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole:

Scientific Research Applications

4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride is a synthetic organic compound belonging to the pyrazole class of chemicals. It features a pyrazole ring substituted with chlorine and ethyl groups, contributing to its chemical reactivity and potential biological activity. The hydrochloride form of the compound indicates that it is a salt, which enhances its solubility in water, making it beneficial for pharmaceutical applications.

Applications in Medicinal Chemistry

4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride is primarily used in medicinal chemistry as a precursor for developing new pharmaceuticals. Its unique structure allows it to serve as an intermediate in synthesizing various bioactive compounds with potential therapeutic effects. It may also be utilized in agrochemical formulations because of its possible herbicidal or fungicidal properties. Additionally, it can be employed as a versatile building block in the synthesis of biologically active compounds, such as γ-secretase inhibitors and antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

Structural Analogues

Several compounds share structural similarities with 4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride. These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole is compared to structurally related pyrazole derivatives below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Reactivity: The chloromethyl group in 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole distinguishes it from analogues like 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde , which contains a formyl group (-CHO) instead. The -CH₂Cl moiety allows for alkylation or nucleophilic substitution, whereas -CHO enables condensation reactions (e.g., with amines to form imines) .

Synthetic Utility :

- The ethyl-substituted analogue (1-ethyl variant) exhibits higher molecular weight (191.05 g/mol vs. 177.03 g/mol for the methyl variant) and altered lipophilicity, which may influence pharmacokinetic properties in drug design .

- Pyrazolone derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) lack the chloromethyl group but feature a ketone at position 5, enabling coordination with metal ions for catalytic or photophysical applications .

Biological and Chemical Applications :

- Carbaldehyde-containing pyrazoles (e.g., 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde) are intermediates in synthesizing Schiff bases, which exhibit antimicrobial and anticancer activities .

- The target compound’s chloromethyl group is a strategic handle for introducing functionalities like amines or thiols via SN2 reactions, expanding its utility in polymer chemistry or prodrug design .

Table 2: Physicochemical Properties

Preparation Methods

Chloromethylation of 1-Methylpyrazole Derivatives

A common synthetic strategy begins with 1-methylpyrazole as the substrate, which undergoes chloromethylation at the 5-position. This is typically achieved by reacting 1-methylpyrazole with formaldehyde and hydrochloric acid under acidic conditions, often catalyzed by zinc chloride or other Lewis acids. The reaction proceeds via electrophilic substitution, introducing the chloromethyl group selectively at the 5-position of the pyrazole ring.

- Reaction conditions: Acidic medium (HCl), formaldehyde source (37% aqueous solution), temperature control around 0–40°C to avoid over-chlorination.

- Catalysts: Zinc chloride or similar Lewis acids to enhance electrophilicity.

- Outcome: Formation of 5-(chloromethyl)-1-methyl-1H-pyrazole intermediate, which can be further chlorinated at the 4-position to yield the target compound.

Alternative Synthetic Routes via Vilsmeier-Haack Formylation and Subsequent Chlorination

An alternative approach involves the use of the Vilsmeier-Haack reaction to introduce formyl groups into 5-chloropyrazoles, which can then be converted into chloromethyl derivatives.

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) react to form the Vilsmeier reagent.

- Process: Heating 5-chloropyrazole with POCl3/DMF at 120°C for 1 hour yields 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

- Subsequent step: The aldehyde group can be converted to chloromethyl via chlorination or reduction-chlorination sequences.

- Yields: Moderate to good yields (~52–67%) depending on substrate and conditions.

Industrial Scale Considerations

Industrial synthesis typically scales up the laboratory methods with optimization for yield, cost, and environmental impact. Continuous flow processing techniques are employed to enhance reaction control and efficiency, especially for chloromethylation steps.

- Advantages: Better heat and mass transfer, precise control over reaction time and temperature.

- Challenges: Handling of corrosive reagents like HCl gas and thionyl chloride requires specialized equipment.

| Method | Starting Material | Key Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| Chloromethylation of 1-methylpyrazole | 1-Methylpyrazole | Formaldehyde (37% aq.), HCl, ZnCl2, 0–40°C | 60–70 | Selective chloromethylation at 5-position |

| Chlorination with thionyl chloride | 5-(Chloromethyl)-1-methyl-1H-pyrazole | Thionyl chloride, reflux | 65–75 | Chlorination at 4-position |

| Vilsmeier-Haack formylation + chlorination | 5-Chloropyrazole derivatives | POCl3/DMF, 120°C, 1 h + chlorination | 52–67 | Two-step: formylation then chloromethylation |

| Continuous flow chloromethylation (industrial) | 1-Methylpyrazole | Formaldehyde, HCl gas, continuous flow | Optimized for scale | Enhanced control and yield, cost-effective |

- The chloromethylation step is highly sensitive to reaction parameters. Slow addition of formaldehyde and controlled temperature prevent over-chlorination and side reactions.

- Chlorination at the 4-position using thionyl chloride is efficient but requires careful handling due to the reagent’s volatility and toxicity.

- The Vilsmeier-Haack method provides a versatile route to functionalized pyrazoles, allowing further derivatization. However, yields can vary due to side reactions involving formaldehyde generated in situ.

- Analytical characterization (NMR, IR, HRMS) confirms the regiochemistry of substitutions, with characteristic NMR signals for chloromethyl protons (δ ~4.9 ppm) and methyl groups (δ ~3.8–4.1 ppm).

- Stability considerations include storage under anhydrous conditions at low temperature to prevent hydrolysis of the chloromethyl group.

- Industrial processes emphasize continuous flow chloromethylation to improve safety and scalability, with optimization of reagent ratios and reaction times to maximize yield and purity.

The preparation of 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole involves multi-step synthesis primarily starting from 1-methylpyrazole. The key steps include selective chloromethylation at the 5-position, chlorination at the 4-position, and alternative formylation-chlorination sequences. Reaction conditions such as temperature, reagent concentration, and catalysts critically influence the yield and selectivity. Industrial methods focus on continuous flow techniques to enhance efficiency and safety. The compound’s preparation is well-documented through diverse synthetic approaches, supported by detailed analytical characterization and optimization studies.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole?

The compound can be synthesized via Vilsmeier-Haack reactions , which involve formylation of pyrazole derivatives using POCl₃ and DMF. For example:

- React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 120°C to yield carbaldehyde intermediates .

- Subsequent chlorination steps (e.g., using SOCl₂ or PCl₅) introduce chloro substituents. Optimize reaction time (8–12 hours) and solvent choice (DMF or DCM) to improve yields .

- Monitor progress via TLC and characterize intermediates using IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at ~9.8 ppm) .

Q. How should researchers characterize this compound spectroscopically?

Key analytical methods :

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, C-N pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3–3.0 ppm), chloromethyl protons (δ ~4.5 ppm), and pyrazole ring carbons (δ ~140–160 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 193.6 for C₆H₇Cl₂N₂) .

Q. What safety protocols are critical during synthesis?

- Handling : Use fume hoods to avoid inhalation of chlorinated vapors. Wear nitrile gloves and safety goggles .

- Storage : Keep in dry, cool conditions (<25°C), away from oxidizers. Use amber glass bottles to prevent photodegradation .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystal structure analysis resolve steric effects in derivatives?

- X-ray Crystallography : Determine dihedral angles between pyrazole and substituent rings (e.g., 34.9° in 4-chlorobenzyl derivatives) to assess steric hindrance .

- Hydrogen Bonding : Identify intermolecular N–H⋯O bonds (e.g., chain formation along the a-axis) to predict packing efficiency .

- Validation : Compare experimental data with DFT-calculated structures to validate conformational stability .

Q. What methodologies assess biological activity, and how are contradictions resolved?

- Anticonvulsant Assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Dose compounds at 30–100 mg/kg and monitor seizure latency .

- Contradictions : If bioactivity varies between studies, validate purity (HPLC >95%) and check substituent effects (e.g., trifluoromethyl groups enhance lipophilicity) .

- SAR Studies : Modify chloromethyl groups to alter steric bulk and evaluate changes in IC₅₀ values .

Q. How do substituents influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in degassed DMF/H₂O. The chloromethyl group acts as a directing group, enhancing regioselectivity .

- Challenges : Steric hindrance from methyl groups may reduce coupling efficiency. Optimize temperature (80–100°C) and base (K₃PO₄ vs. Na₂CO₃) .

- Mechanistic Probes : Use ¹⁹F NMR to track trifluoromethyl group stability during reactions .

Q. What computational tools predict physicochemical properties?

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (e.g., LogP ~2.5 for C₆H₇Cl₂N₂) .

- pKa Prediction : The pyrazole NH group has a pKa ~4.5, influencing solubility in aqueous buffers .

- Docking Studies : Model interactions with carbonic anhydrase isoforms (e.g., CAH1_HUMAN) to prioritize derivatives for synthesis .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological efficacy?

- Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, identical solvent controls) .

- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD to rule out polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.